molecular formula C24H24N2O4S B4680602 N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide

N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide

Cat. No. B4680602
M. Wt: 436.5 g/mol
InChI Key: ZYEWEFKJUQYOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide, also known as 25B-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a potent psychedelic drug that has gained popularity in recent years due to its ability to induce intense hallucinations and altered states of consciousness. The chemical structure of 25B-NBOMe is similar to that of other psychoactive compounds such as LSD and mescaline, but it has a unique pharmacological profile that sets it apart from other psychedelics.

Mechanism of Action

The mechanism of action of N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways that result in the modulation of neuronal activity in various brain regions. This modulation is responsible for the altered states of consciousness and hallucinations that are characteristic of the psychedelic experience.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and not fully understood. Studies have shown that it can induce changes in brain activity, heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and thought processes, leading to altered states of consciousness.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide in lab experiments include its potency, selectivity, and reproducibility. It can be used to study the mechanisms of action of psychedelic drugs and their potential therapeutic applications. However, its use is limited by its potential toxicity and the lack of information on its long-term effects.

Future Directions

Future research on N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide should focus on its potential therapeutic applications, such as its use in the treatment of depression, anxiety, and addiction. Studies should also investigate its mechanism of action and the long-term effects of its use. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Scientific Research Applications

N-[2,5-dimethoxy-4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]benzamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various mental health disorders. Studies have shown that this compound has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of other psychedelic drugs such as LSD and psilocybin, which have been shown to have therapeutic benefits in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

N-[2,5-dimethoxy-4-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-16-9-11-18(12-10-16)31-15-23(27)25-19-13-22(30-3)20(14-21(19)29-2)26-24(28)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEWEFKJUQYOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2OC)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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